An In-depth Technical Guide to the Carthamidin Biosynthesis Pathway in Carthamus tinctorius
An In-depth Technical Guide to the Carthamidin Biosynthesis Pathway in Carthamus tinctorius
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Carthamus tinctorius L., commonly known as safflower, is a plant of significant medicinal and economic value due to its production of unique flavonoids, particularly in its florets. The yellow and red pigments, including carthamidin, hydroxysafflor yellow A (HSYA), and carthamin, are quinochalcone C-glucosides exclusive to this species.[1][2][3] Carthamidin, a tetrahydroxyflavanone, serves as a crucial intermediate in the biosynthesis of these commercially important compounds.[4][5] This technical guide provides a comprehensive overview of the carthamidin biosynthesis pathway, detailing the enzymatic steps, key genes, quantitative data, and relevant experimental methodologies. Understanding this pathway is critical for metabolic engineering, synthetic biology applications, and the development of novel therapeutics.
The Carthamidin Biosynthesis Pathway
The formation of carthamidin is an extension of the general flavonoid biosynthesis pathway, which is well-conserved among plants.[6][7] The pathway begins with the phenylpropanoid pathway and proceeds through several key enzymatic reactions to yield the flavanone (B1672756) naringenin (B18129), which is the direct precursor to carthamidin.
General Phenylpropanoid and Flavonoid Pathway
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Phenylalanine to p-Coumaroyl-CoA: The pathway initiates with the amino acid L-phenylalanine. Phenylalanine ammonia (B1221849) lyase (PAL) catalyzes the first committed step. This is followed by reactions catalyzed by cinnamic acid 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL), resulting in the formation of p-coumaroyl-CoA.[2][6]
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Formation of Naringenin Chalcone (B49325): Chalcone synthase (CHS) is the rate-limiting enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the chalcone skeleton, 4,2′,4′,6′-tetrahydroxychalcone (naringenin chalcone).[2][8][9]
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Cyclization to Naringenin: Chalcone isomerase (CHI) facilitates the stereospecific intramolecular cyclization of naringenin chalcone to produce the flavanone (2S)-naringenin.[10][11]
Specific Conversion to Carthamidin
The final step in the core carthamidin biosynthesis involves the hydroxylation of its immediate precursor, naringenin.
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Hydroxylation of Naringenin: The enzyme flavonoid 6-hydroxylase (CtF6H) catalyzes the 6-hydroxylation of naringenin, yielding carthamidin (6-hydroxynaringenin).[2][4] This step is pivotal as it directs the metabolic flux towards the unique quinochalcones found in safflower. Carthamidin then serves as a precursor for further glycosylation and oxidation reactions to produce HSYA and carthamin.[2][6]
Quantitative Data
Quantitative analysis of metabolites and biotransformation processes provides crucial data for optimizing production and understanding metabolic flux.
Table 1: Microbial Biotransformation of Naringenin to Carthamidin
This table summarizes the efficiency of converting naringenin into carthamidin and its isomer, isocarthamidin, using microbial systems.
| Biocatalyst | Substrate | Product(s) | Max Concentration / Conversion Efficiency | Reference |
| Rhodotorula marina | Naringenin | Carthamidin | 0.31 mg/mg of naringenin | [12][13] |
| Isocarthamidin | 0.47 mg/mg of naringenin (Total product: 233 mg/L) | [12][13] | ||
| Aspergillus niger | Naringenin (60 mg/L) | Carthamidin | 21.5 mg/L | [12] |
| Isocarthamidin | 21.7 mg/L | [12] | ||
| Aspergillus niger | Naringenin | Carthamidin | 0.38 mg/mg of naringenin | [14] |
| Isocarthamidin | 0.43 mg/mg of naringenin | [14] |
Table 2: Carthamidin Content in Carthamus tinctorius Florets
This table presents the concentration of carthamidin found naturally in safflower petals across different studies and cultivars.
| Parameter | Value | Cultivar/Condition | Reference |
| Content Range | 1.0% - 8.39% (dry weight) | Various cultivars | [4][15][16] |
| Max Recorded Content | 7.0% (dry weight) | 'Sina' genotype | [4] |
| Proportion of Pigment | 24% - 30% of total yellow pigments | General | [4][5] |
| Specific Quantification | 2.350 mg/g (in methanolic extract) | 'Manjra' genotype | [17] |
Table 3: Molecular Characteristics of Key Biosynthetic Genes
This table details the properties of cloned genes that are central to the carthamidin biosynthesis pathway.
| Gene Name | Encoded Enzyme | Full-Length cDNA | Open Reading Frame (ORF) | Encoded Protein | Reference |
| CtCHS1 | Chalcone Synthase | 1525 bp | 1041 bp | 346 amino acids | [8][18] |
| CtCHS3 | Chalcone Synthase | 1358 bp | 1206 bp | 401 amino acids | [8][18] |
| CtCHI1 | Chalcone Isomerase | 1161 bp | Not specified | 217 amino acids | [10][11] |
Experimental Protocols
The characterization of the carthamidin pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Functional Characterization of Biosynthetic Enzymes
This protocol outlines the typical workflow for identifying and confirming the function of enzymes like CHS and CHI.
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Gene Cloning: Putative genes (CtCHS, CtCHI) are identified from a safflower floret transcriptome library. Full-length cDNA is amplified from flower-derived RNA using PCR with gene-specific primers.[8][11]
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Heterologous Expression: The cloned cDNA is inserted into an expression vector (e.g., pET vectors for E. coli). The recombinant vector is transformed into an expression host like E. coli BL21(DE3).
-
Protein Purification: Recombinant protein expression is induced (e.g., with IPTG). The cells are lysed, and the target protein is purified from the crude extract using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).[8][10]
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In Vitro Enzyme Assay: The purified recombinant enzyme is incubated with its specific substrate(s) in an appropriate buffer.
-
Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm their identity by comparing retention times and mass spectra with authentic standards (e.g., naringenin).[8][9]
Metabolite Profiling in C. tinctorius
This protocol describes a modern, high-throughput method for identifying and quantifying flavonoids in plant tissues.[19][20]
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Sample Preparation: Safflower florets at specific developmental stages are collected, immediately frozen in liquid nitrogen, and lyophilized. The dried tissue is ground into a fine powder.
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Metabolite Extraction: The powder is extracted with a solvent, typically 70% aqueous methanol, overnight at 4°C. The extract is then centrifuged to remove solids.
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UHPLC-ESI-MS/MS Analysis: The supernatant is filtered and analyzed using an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to an Electrospray Ionization (ESI) Tandem Mass Spectrometer (MS/MS). This platform allows for the separation, identification, and quantification of a wide range of metabolites based on their retention times and mass fragmentation patterns. A self-built database containing known safflower flavonoids is often used for targeted analysis.[20]
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Data Analysis: The raw data is processed to identify peaks and match them against the metabolite database. Differential metabolite analysis (e.g., using fold change and VIP scores from OPLS-DA) is performed to compare different samples.[21]
Regulation of the Pathway
The biosynthesis of carthamidin and other flavonoids in safflower is a tightly regulated process influenced by genetic and environmental factors.
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Transcriptional Regulation: Transcription factors, particularly from the MYB and bHLH families, are known to regulate the expression of structural genes in the flavonoid pathway.[6][22]
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Phytohormonal Influence: Methyl jasmonate (MeJA) has been shown to be a potent elicitor of flavonoid biosynthesis. Treatment with MeJA upregulates the expression of key genes like F3H and leads to the accumulation of quinochalcones and flavonols, including HSYA and carthamin.[6][20][21]
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Developmental and Environmental Cues: The concentration of carthamidin is highest at the start of flowering and decreases as it is converted into the red pigment carthamin during flower maturation.[15][16] Light intensity can also modulate the content of specific flavonoids.[6]
Conclusion
The carthamidin biosynthesis pathway in Carthamus tinctorius is a specialized branch of flavonoid metabolism, culminating in a precursor essential for the plant's unique and valuable pigments. The core pathway, involving the enzymes CHS, CHI, and the pivotal CtF6H, is now well-defined. This guide has synthesized the current knowledge, presenting the pathway, quantitative data from in vivo and in vitro systems, and the experimental protocols used for its elucidation. For researchers and drug development professionals, this detailed understanding provides a foundation for targeted breeding, metabolic engineering of safflower, and the development of microbial cell factories for the sustainable production of carthamidin and its derivatives. Future work will likely focus on the intricate regulatory networks and the enzymatic steps downstream of carthamidin to fully harness the potential of this remarkable medicinal plant.
References
- 1. Cloning and Functional Analysis of Three Chalcone Synthases from the Flowers of Safflowers Carthamus tinctorius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buy Carthamidin | 479-54-9 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. maxapress.com [maxapress.com]
- 7. Integrated Metabolomics and Transcriptome Analysis of Flavonoid Biosynthesis in Safflower (Carthamus tinctorius L.) With Different Colors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cloning, expression and activity analysises of chalcone synthase genes in Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Integrating molecular characterization and metabolites profile revealed CtCHI1’s significant role in Carthamus tinctorius L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular cloning and functional characterization of chalcone isomerase from Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Oxidation of Naringenin to Carthamidin and Isocarthamidin by Rhodotorula marina - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Improved Oxidation of Naringenin to Carthamidin and Isocarthamidin by Rhodotorula marina | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Safflower petal composition: impact of sowing time and plant density on proximate, antioxidants, and colorants [frontiersin.org]
- 16. Safflower petal composition: impact of sowing time and plant density on proximate, antioxidants, and colorants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 18. researchgate.net [researchgate.net]
- 19. Integrated metabolomics and transcriptome analysis on flavonoid biosynthesis in flowers of safflower (Carthamus tinctorius L.) during colour-transition [PeerJ] [peerj.com]
- 20. Integrated metabolomics and transcriptome analysis on flavonoid biosynthesis in safflower (Carthamus tinctorius L.) under MeJA treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Integrated metabolomics and transcriptome analysis on flavonoid biosynthesis in flowers of safflower (Carthamus tinctorius L.) during colour-transition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. masjaps.com [masjaps.com]
